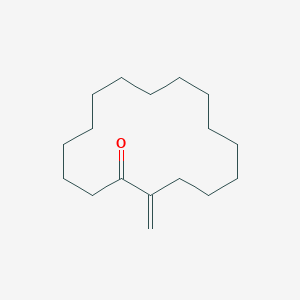
2-Methylidenecyclohexadecan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylidenecyclohexadecan-1-one is an organic compound with the molecular formula C17H30O It is a ketone with a cyclohexadecane ring structure and a methylene group attached to the second carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylidenecyclohexadecan-1-one typically involves the cyclization of long-chain alkenes or the oxidation of corresponding alcohols. One common method is the catalytic hydrogenation of cyclohexadec-2-en-1-one, followed by dehydrogenation to introduce the methylene group. The reaction conditions often include the use of palladium or platinum catalysts under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the compound. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylidenecyclohexadecan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
2-Methylidenecyclohexadecan-1-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of fragrances, flavors, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methylidenecyclohexadecan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methylene group plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexadecanone: Lacks the methylene group, resulting in different reactivity.
2-Methylcyclohexadecanone: Similar structure but with a methyl group instead of a methylene group.
Cyclohexadec-2-en-1-one: Contains a double bond, leading to distinct chemical properties.
Uniqueness
2-Methylidenecyclohexadecan-1-one is unique due to the presence of the methylene group, which imparts specific reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound in research and industry.
Propiedades
Número CAS |
1027-10-7 |
|---|---|
Fórmula molecular |
C17H30O |
Peso molecular |
250.4 g/mol |
Nombre IUPAC |
2-methylidenecyclohexadecan-1-one |
InChI |
InChI=1S/C17H30O/c1-16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17(16)18/h1-15H2 |
Clave InChI |
YCMKXXXJUDFYCV-UHFFFAOYSA-N |
SMILES canónico |
C=C1CCCCCCCCCCCCCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















